5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form a urea linkage . This intermediate is then subjected to cyclization reactions under controlled conditions to form the triazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Pharmaceuticals: The compound is studied for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring plays a crucial role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide exhibits unique structural features such as the presence of both amino and carboxamide groups on the triazole ring
Biological Activity
5-amino-N-(2-ethylphenyl)-1-{[(2-methoxyphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, an amine group, and carbamoyl functionalities. The molecular formula is C17H20N4O3, with a molecular weight of approximately 344.37 g/mol. The presence of the triazole moiety is significant as it is known for various biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a triazole core often act as enzyme inhibitors. For instance, they may inhibit thymidylate synthase (TS), which is crucial for DNA synthesis. Inhibition of TS can lead to apoptosis in cancer cells .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties against various pathogens. Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
Biological Activity Data
The following table summarizes the biological activities observed for this compound and related compounds:
Activity | IC50 Value (µM) | Reference |
---|---|---|
Anticancer (MCF-7) | 1.5 | |
Anticancer (HCT-116) | 2.0 | |
Antimicrobial (E. coli) | 20 | |
Antimicrobial (S. aureus) | 15 |
Case Studies
Several studies have highlighted the potential of triazole-containing compounds in therapeutic applications:
- Anticancer Studies : A study synthesized various triazole derivatives and tested them against multiple cancer cell lines. Compounds similar to the target compound exhibited significant antiproliferative effects, particularly against MCF-7 and HCT-116 cell lines .
- Antimicrobial Efficacy : Research has demonstrated that triazole derivatives possess antifungal and antibacterial properties. For example, derivatives with structural similarities to our compound showed promising results against Candida species and Gram-positive bacteria .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazole compounds revealed that modifications on the phenyl rings significantly affect their biological activity. Substituents such as methoxy or ethyl groups enhance potency against specific targets .
Properties
IUPAC Name |
5-amino-N-(2-ethylphenyl)-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-3-13-8-4-5-9-14(13)23-20(28)18-19(21)26(25-24-18)12-17(27)22-15-10-6-7-11-16(15)29-2/h4-11H,3,12,21H2,1-2H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGARXMZVVOOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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